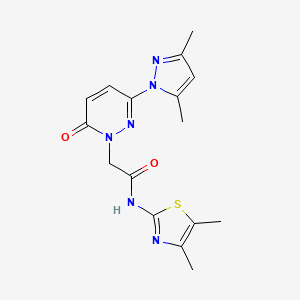

2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4,5-dimethylthiazol-2-yl)acetamide

Description

2-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4,5-dimethylthiazol-2-yl)acetamide is a heterocyclic compound featuring a pyridazinone core substituted with a 3,5-dimethylpyrazole moiety at the 3-position and a 4,5-dimethylthiazole-linked acetamide group at the 1-position. This structural architecture integrates three pharmacologically significant heterocycles: pyridazine, pyrazole, and thiazole. Pyridazinones are known for their diverse bioactivities, including anti-inflammatory and kinase-inhibitory properties, while pyrazole and thiazole derivatives are frequently employed in drug design due to their metabolic stability and target-binding capabilities .

The compound’s molecular formula is C₁₉H₂₁N₅O₂S, with a molecular weight of 407.47 g/mol. Its synthesis typically involves multi-step reactions, including nucleophilic substitutions and coupling strategies, to assemble the pyridazinone core and functionalize it with the pyrazole and thiazole units .

Properties

IUPAC Name |

2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O2S/c1-9-7-10(2)22(19-9)13-5-6-15(24)21(20-13)8-14(23)18-16-17-11(3)12(4)25-16/h5-7H,8H2,1-4H3,(H,17,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZPVQCZXRFSDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=NC(=C(S3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4,5-dimethylthiazol-2-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and pyridazine intermediates, followed by their coupling with the thiazole derivative. Common reagents used in these reactions include hydrazine, acetic anhydride, and various catalysts to facilitate the formation of the heterocyclic rings.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4,5-dimethylthiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor properties of pyrazole derivatives. For instance, research indicates that compounds similar to 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4,5-dimethylthiazol-2-yl)acetamide exhibit significant cytotoxic effects against various cancer cell lines, including liver (HepG2) and lung (A549) carcinoma cells. These compounds disrupt cell proliferation and induce apoptosis through various mechanisms, including the inhibition of specific signaling pathways related to cancer growth .

Anti-inflammatory Properties

The thiazole component of the compound has been associated with anti-inflammatory activities. Studies suggest that derivatives containing thiazole rings can inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This property makes it a candidate for developing anti-inflammatory drugs .

Antimicrobial Activity

Research indicates that certain pyrazole derivatives possess antimicrobial properties against a range of pathogens. The structural characteristics of This compound may contribute to its effectiveness against bacterial and fungal strains .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on Antitumor Activity | Demonstrated cytotoxic effects on HepG2 and A549 cell lines with IC50 values indicating significant potency. | Potential development as an anticancer agent in clinical settings. |

| Anti-inflammatory Research | Showed reduction in inflammatory markers in animal models treated with thiazole-containing compounds. | Could lead to new treatments for chronic inflammatory diseases. |

| Antimicrobial Efficacy | Exhibited activity against Staphylococcus aureus and Candida albicans in vitro. | Suggests potential use in treating infections caused by resistant strains. |

Mechanism of Action

The mechanism of action of 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4,5-dimethylthiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Variations

Key Observations:

- Pyrazole vs. These differences influence solubility and target selectivity .

- Thiazole Modifications: The 4,5-dimethylthiazole in the target compound enhances metabolic stability compared to thiazole ylidene (in ) or benzothiazole derivatives (in ), which may exhibit higher reactivity but lower bioavailability .

Biological Activity

The compound 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4,5-dimethylthiazol-2-yl)acetamide is a complex organic molecule that incorporates pyrazole, pyridazine, and thiazole moieties. These structural features suggest potential biological activity, particularly in the realm of anticancer research and enzyme inhibition. This article reviews the biological activity of this compound based on diverse sources, including in vitro studies and structure-activity relationship (SAR) analyses.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 365.5 g/mol. Its structure includes:

- A pyrazole ring, known for its biological activity.

- A pyridazine core that may enhance interaction with biological targets.

- A thiazole group that contributes to its pharmacological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives containing pyrazole and thiazole rings have shown significant cytotoxicity against various cancer cell lines.

- In Vitro Studies : The compound was evaluated using the MTT assay against several cancer cell lines, including lung (A549) and pancreatic (MIA PaCa-2) cancer cells. Results indicated submicromolar antiproliferative activity, suggesting effective inhibition of cell growth .

- Mechanism of Action : The mechanism appears to involve modulation of autophagy pathways and inhibition of the mTORC1 signaling pathway. This is evidenced by the accumulation of LC3-II protein levels during starvation/refeeding experiments, indicating disrupted autophagic flux .

- Structure-Activity Relationship (SAR) : Compounds structurally similar to the target molecule have been shown to disrupt autophagic processes, making them potential candidates for further development as anticancer agents .

Enzyme Inhibition

The compound's structural components suggest it may act as an inhibitor for certain enzymes relevant in cancer progression:

- EGFR Inhibition : Compounds that incorporate thiazole and pyrazole rings have demonstrated promising EGFR inhibitory activity with IC50 values in the low micromolar range. For example, compounds with similar structures showed IC50 values as low as 0.024 μM against EGFR .

- Other Enzymatic Targets : The presence of the thiazole moiety also indicates potential interactions with other enzymes involved in cancer metabolism and proliferation.

Study 1: Synthesis and Evaluation

In a study focusing on pyrazole-thiadiazole derivatives, compounds were synthesized and their biological activities evaluated against various carcinoma cell lines. The most active derivative exhibited an IC50 value of 5.35 μM against liver carcinoma cells, indicating significant anticancer properties .

Study 2: Molecular Docking Studies

Molecular docking simulations have been employed to predict binding affinities between the target compound and various biological targets. These studies suggest strong interactions with key proteins involved in cancer signaling pathways, reinforcing its potential as a therapeutic agent .

Q & A

Q. How can researchers optimize the synthesis of this pyridazine-thiazole hybrid compound?

- Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. For multi-step reactions (common in pyridazine derivatives), critical factors include:

- Temperature control : Higher temperatures (e.g., 80–100°C) may accelerate cyclization but risk side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane improves coupling efficiency .

- Catalyst use : Palladium catalysts for cross-coupling or acid/base catalysts for cyclization steps.

Apply Design of Experiments (DoE) to minimize trials. For example, a fractional factorial design can assess interactions between variables (e.g., solvent, temperature, catalyst loading) .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and regiochemistry (e.g., distinguishing pyridazine vs. pyrazole ring substitution) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities.

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

- HPLC-PDA : Quantifies purity (>95% for biological assays) and monitors reaction progress .

Q. What are the primary biological targets hypothesized for this compound?

- Methodological Answer: Based on structural analogs, potential targets include:

- Kinases : Thiazole and pyridazine moieties often interact with ATP-binding pockets .

- Microbial enzymes : Pyrazole derivatives exhibit antimicrobial activity via enzyme inhibition (e.g., dihydrofolate reductase) .

Initial screening should use target-specific assays (e.g., kinase inhibition assays) and docking studies to prioritize targets .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s bioactivity?

- Methodological Answer:

- Quantum Chemical Calculations : Predict reactivity and stability of intermediates (e.g., Fukui indices for nucleophilic/electrophilic sites) .

- Molecular Dynamics (MD) Simulations : Model binding modes with targets (e.g., kinase active sites) to identify key interactions (e.g., hydrogen bonds with pyridazine C=O) .

- QSAR Models : Corrogate structural features (e.g., substituent lipophilicity) with bioactivity data from analogs .

Q. How should researchers address contradictory bioactivity data across different assay systems?

- Methodological Answer: Contradictions may arise from assay conditions or off-target effects. Resolve via:

- Dose-Response Curves : Confirm activity trends across multiple concentrations.

- Orthogonal Assays : Validate kinase inhibition with both fluorescence polarization and radiometric assays .

- Proteomic Profiling : Identify off-target interactions using chemical proteomics (e.g., affinity pulldown with compound-functionalized beads) .

Q. What strategies enhance metabolic stability while retaining activity in this compound class?

- Methodological Answer:

- Substituent Modification : Replace metabolically labile groups (e.g., methyl with trifluoromethyl on pyrazole) to resist oxidation .

- Isotere Replacement : Swap thiazole with oxazole to alter metabolic pathways .

- In Vitro Assays : Test stability in liver microsomes and use LC-MS to identify metabolites .

Comparative Analysis of Structural Analogs

| Compound Name | Key Structural Features | Bioactivity Insights | Reference |

|---|---|---|---|

| Target Compound | Pyridazine-thiazole core with dimethylpyrazole | Hypothesized kinase inhibition | |

| N-(benzo[d]thiazol-2-yl)-2-(3-furan-pyridazinone) | Furan instead of pyrazole | Enhanced antimicrobial activity | |

| 2-[3-(4-chlorophenyl)-pyridazinone]-N-benzothiazole | Chlorophenyl substituent | Improved solubility and target affinity |

Key Recommendations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.